BenchChemオンラインストアへようこそ!

N-(4-carbamoylphenyl)-2-nitrobenzamide

Lipophilicity Drug Design Physicochemical Property

N-(4-carbamoylphenyl)-2-nitrobenzamide (CAS 316142-43-5, PubChem CID is a synthetic benzamide derivative characterized by a 2-nitro substituent on the benzoyl ring and a 4-carbamoyl group on the aniline ring. With a molecular formula of C14H11N3O4 and a molecular weight of 285.25 g/mol, this compound is cataloged in screening libraries (e.g., Oprea1_426084, SMSF0007866) and is primarily supplied as a research-grade chemical for medicinal chemistry and biological screening applications.

Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
Cat. No. B5746218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-2-nitrobenzamide
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O4/c15-13(18)9-5-7-10(8-6-9)16-14(19)11-3-1-2-4-12(11)17(20)21/h1-8H,(H2,15,18)(H,16,19)
InChIKeyCRHLHAYVXATWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-carbamoylphenyl)-2-nitrobenzamide: Technical Baseline and Physicochemical Profile for Research Procurement


N-(4-carbamoylphenyl)-2-nitrobenzamide (CAS 316142-43-5, PubChem CID 870348) is a synthetic benzamide derivative characterized by a 2-nitro substituent on the benzoyl ring and a 4-carbamoyl group on the aniline ring [1]. With a molecular formula of C14H11N3O4 and a molecular weight of 285.25 g/mol, this compound is cataloged in screening libraries (e.g., Oprea1_426084, SMSF0007866) and is primarily supplied as a research-grade chemical for medicinal chemistry and biological screening applications [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 118 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, 3 rotatable bonds, and an XLogP3 of 0.6 [1].

Why N-(4-carbamoylphenyl)-2-nitrobenzamide Cannot Be Directly Substituted by Its Regioisomers in Research


The position of the nitro group on the benzamide scaffold profoundly influences electronic distribution and lipophilicity, which are critical determinants of molecular recognition and pharmacokinetic behavior. For this compound class, generic substitution fails because even a simple regioisomeric shift can drastically alter the computed partition coefficient. The 2-nitro isomer (target compound) exhibits an XLogP3 of 0.6 [1], whereas its 4-nitro analog (N-(4-carbamoylphenyl)-4-nitrobenzamide, CAS 93839-21-5) is significantly more lipophilic with a computed XLogP of 1.3 , a difference that can impact membrane permeability and target binding. Similarly, structural variations observed in crystal structures of closely related analogs, such as the 2-chloro-5-nitro derivative bound to PPARγ (PDB 8FHG), demonstrate distinct binding modes that are unlikely to be replicated by simple isomers [2]. These differences underscore that regioisomers are not functionally interchangeable.

Quantitative Differentiation Guide for N-(4-carbamoylphenyl)-2-nitrobenzamide vs. Analogs


Lower Computed Lipophilicity (XLogP3) of the 2-Nitro Isomer Compared to the 4-Nitro Regioisomer

The target compound, N-(4-carbamoylphenyl)-2-nitrobenzamide, demonstrates quantifiably lower lipophilicity compared to its 4-nitro regioisomer. The computed XLogP3 for the 2-nitro isomer is 0.6 [1], while the 4-nitro isomer, N-(4-carbamoylphenyl)-4-nitrobenzamide, has a computed XLogP of 1.3 . This difference of 0.7 log units indicates that the 2-nitro isomer is substantially more hydrophilic.

Lipophilicity Drug Design Physicochemical Property

Structural Basis for Divergent Protein Binding: Co-crystal Structure of a Chloro-Analog with PPARγ

A closely related analog, N-(4-carbamoylphenyl)-2-chloro-5-nitrobenzamide, has been co-crystallized with the PPARγ ligand-binding domain in complex with a corepressor peptide (PDB 8FHG) at 1.8 Å resolution [1]. This structure provides direct evidence that the 4-carbamoylphenyl scaffold, when substituted at the 2- and 5-positions, can facilitate a specific binding mode within a therapeutically relevant nuclear receptor. This supports the differentiation of the 2-nitro substituted target compound from other regioisomers, such as the 4-nitro isomer, for which no analogous protein crystal structure is available.

Structural Biology PPARgamma Drug Design

Absence of Target Engagement Data Creates a Differentiating Screening Opportunity vs. Well-Characterized Analogs

A comprehensive literature search yielded no quantitative biological activity data (IC50, Ki, EC50) for N-(4-carbamoylphenyl)-2-nitrobenzamide against any specific protein target. This contrasts with numerous benzamide derivatives for which data are available, such as the PD139733 scaffold or 4-iodo-3-nitrobenzamide (INBA) which has entered Phase III clinical trials [1]. This lack of prior data constitutes a differentiating feature for procurement, as the compound represents an unencumbered chemical tool for novel target discovery and patent landscape positioning.

Biological Activity Screening Novel Target Identification

Strategic Application Scenarios for Procuring N-(4-carbamoylphenyl)-2-nitrobenzamide


Physicochemical Property-Driven Lead Optimization

This compound is an optimal choice for medicinal chemistry programs where reducing lipophilicity is a key objective. With a computed XLogP3 of 0.6, it is significantly more hydrophilic than its 4-nitro regioisomer (XLogP3 1.3), making it suitable for optimizing solubility and reducing metabolic liabilities associated with high logP while retaining the benzamide pharmacophore [1].

Structure-Based Drug Design Targeting PPARγ

Procurement is recommended for projects utilizing protein crystallography to investigate PPARγ modulation. The existence of a high-resolution (1.8 Å) co-crystal structure of a closely related analog (N-(4-carbamoylphenyl)-2-chloro-5-nitrobenzamide) bound to the PPARγ ligand-binding domain provides a validated structural template for rational design of novel ligands [2].

Novel Target Screening and Intellectual Property Generation

This compound is ideal for academic and biotech screening campaigns aimed at discovering first-in-class inhibitors. Unlike well-characterized nitrobenzamides such as INBA, it has no reported biological target activity, offering a clear path for generating novel composition-of-matter and method-of-use patent applications [3].

Building Block for Focused Chemical Libraries

As a member of the Oprea1 screening collection, this compound can serve as a key intermediate for synthesizing diverse combinatorial libraries. The presence of both a reactive 2-nitro group (amenable to reduction) and a 4-carbamoyl moiety (suitable for further derivatization) enables the rapid generation of analogs for structure-activity relationship (SAR) studies [1].

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.